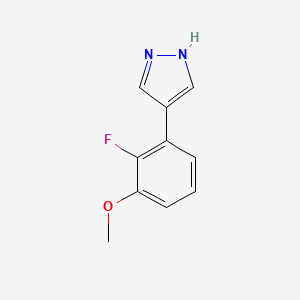

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C10H9FN2O |

|---|---|

Molekulargewicht |

192.19 g/mol |

IUPAC-Name |

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9FN2O/c1-14-9-4-2-3-8(10(9)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13) |

InChI-Schlüssel |

PBFJHFJWUPQGOD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1F)C2=CNN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches to Pyrazoles

Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms. Their synthesis has been extensively studied, with three main synthetic routes predominating:

- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or related systems

- Dipolar cycloadditions

- Multicomponent reactions

Among these, the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds remains the most widely used and versatile method for substituted pyrazoles, including aryl-substituted derivatives.

Preparation of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Ketones or 1,3-Dicarbonyl Compounds

The typical route to this compound involves the condensation of a hydrazine derivative with a suitably substituted carbonyl compound bearing the 2-fluoro-3-methoxyphenyl group.

- The aryl hydrazine or hydrazine derivative is reacted with a 1,3-diketone , β-ketoester , or α,β-unsaturated ketone that contains the 2-fluoro-3-methoxyphenyl substituent.

- The reaction usually proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring.

- Reaction conditions are typically mild, involving solvents such as ethanol, acetic acid, or aprotic dipolar solvents (e.g., N,N-dimethylacetamide) and may require heating or acid catalysis to improve yields and regioselectivity.

Example from Literature:

- Zhou et al. synthesized intermediates involving 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole derivatives by similar cyclocondensation routes with high yields (up to 83%). Although this example is for a closely related pyrazole system, the methodology is transferable to this compound synthesis.

Regioselectivity and Reaction Optimization

- The substitution pattern on the phenyl ring (fluoro and methoxy groups) influences the electronic properties and thus the regioselectivity of the cyclization.

- Using aprotic dipolar solvents with acid additives (e.g., HCl in DMF) enhances regioselectivity and yield by accelerating dehydration steps and stabilizing intermediates.

- For example, Gosselin and colleagues reported regioselective synthesis of 1,3-substituted 1-arylpyrazoles with yields of 74–89% and regioselectivity greater than 98% by using aryl hydrazines and 1,3-diketones in aprotic solvents with acid catalysis.

Alternative Approaches: From Acetylenic Ketones and Vinyl Ketones

Representative Data Table: Yields and Conditions for Pyrazole Syntheses

| Starting Material Type | Hydrazine Derivative | Solvent / Conditions | Yield (%) | Notes on Regioselectivity and Remarks |

|---|---|---|---|---|

| 1,3-Diketone with aryl group | Aryl hydrazine | DMF + HCl (acidic aprotic) | 74–89 | High regioselectivity (>98%), mild temperature |

| α,β-Unsaturated ketone | Aryl hydrazine | Ethanol, reflux or room temp | 70–82 | One-pot cyclocondensation and oxidative aromatization |

| Acetylenic ketone | Phenylhydrazine | Ethanol, room temp | 63–70 | Mixture of regioisomers, optimized by hydrazine choice |

| β-Aminoenones | Alkyl hydrazines | DMSO, sonication | 74–94 | Regioselective, sonochemical acceleration |

Compiled from multiple sources including Zhou et al. and comprehensive reviews on pyrazole synthesis

Summary of Key Reaction Steps for this compound

| Step Number | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of substituted 1,3-dicarbonyl compound or α,β-unsaturated ketone with 2-fluoro-3-methoxyphenyl substituent | Friedel-Crafts acylation or other aromatic substitution methods | Key intermediate with aryl substitution ready for cyclization |

| 2 | Cyclocondensation with hydrazine or aryl hydrazine | Ethanol or aprotic solvent, acid catalyst (HCl), room temp or reflux | Formation of pyrazoline intermediate |

| 3 | Oxidative aromatization (if pyrazoline formed) | Iodine, air oxidation, or other oxidants | Aromatic pyrazole ring formation |

| 4 | Purification and characterization | Recrystallization, chromatography | Pure this compound |

Research Findings and Considerations

- The presence of electron-withdrawing fluorine and electron-donating methoxy substituents on the phenyl ring influences the reactivity and regioselectivity of the cyclocondensation.

- Acidic conditions and aprotic solvents are preferred to enhance yield and selectivity.

- The choice of hydrazine derivative (e.g., phenylhydrazine vs. hydrazine hydrate) affects regioisomer formation.

- Green chemistry approaches, such as nano-ZnO catalysis or sonication, have been reported to improve efficiency and reduce reaction times in pyrazole synthesis.

- Spectroscopic data (NMR, MS) and melting points are used to confirm the structure and purity of the final pyrazole compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Stability

- 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (): The absence of a methoxy group and the presence of a methyl group at the 3-position reduce steric hindrance compared to the target compound.

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives () : The 4-methoxyphenyl group provides electron-donating effects, which may increase nucleophilicity at the pyrazole ring. However, the chloro substituent introduces steric and electronic differences compared to the target compound’s fluoro-methoxy motif .

- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () : The dihydropyrazole backbone and additional methoxy groups alter ring planarity and hydrogen-bonding capacity, distinguishing it from the fully aromatic target compound .

Table 1: Key Structural Differences

| Compound Name | Substituents on Pyrazole Core | Backbone Type | Notable Features |

|---|---|---|---|

| Target Compound | 4-(2-Fluoro-3-methoxyphenyl) | 1H-Pyrazole | Electron-withdrawing F and OMe groups |

| 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole | 4-(4-Fluorophenyl), 3-methyl | 1H-Pyrazole | Methyl group enhances lipophilicity |

| 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | 1-(3-Chlorophenyl), 3-(4-methoxyphenyl) | 1H-Pyrazole | Cl introduces steric bulk |

| 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 3-(3,4-Dimethoxyphenyl), 5-(2-fluorophenyl) | 4,5-Dihydro-1H-pyrazole | Non-aromatic backbone reduces conjugation |

Melting Points and Solubility

- 4-(4,5-Dihydro-1H-imidazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole (3h, ): Melting point 210–212°C; the imidazole substituent increases polarity and hydrogen-bonding capacity, likely reducing solubility in non-polar solvents .

- 1-(3-Bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3k, ) : Lower melting point (116–120°C) compared to 3h, attributed to bromine’s steric effects disrupting crystal packing .

- 4-Chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole () : Multiple methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the chloro substituent may increase molecular weight and melting point .

Table 2: Physicochemical Data of Selected Analogs

Anti-inflammatory and Analgesic Activity

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives () : Demonstrated prostaglandin inhibition (comparable to celecoxib) at 2.5–5 mg/kg, with low ulcer indices (UI = 2.10–4.27) . This suggests that methoxy groups may enhance anti-inflammatory efficacy while minimizing gastrointestinal toxicity.

Neuropharmacological Activity

- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]methyl}-1H-pyrazole-4-carboxamide derivatives (): Evaluated via calcium mobilization assays in CHO-k1 cells, showing EC50 values in the nanomolar range for neurotensin receptor modulation . Fluorine and methoxy groups likely enhance blood-brain barrier penetration.

Antioxidant Activity

- Thiophene- and imidazole-substituted pyrazoles () : IC50 values for radical scavenging ranged from 10.2–14.76 μM, outperforming simpler pyrazole analogs . The target compound’s methoxy group may similarly enhance antioxidant capacity via resonance stabilization of radicals.

Crystallographic and Computational Insights

- Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)thiazoles () : X-ray studies revealed planar geometries and intermolecular π-π stacking, which could stabilize the target compound in solid-state formulations .

- Molecular Dynamics Simulations (): Docking studies predicted that fluorine and methoxy substituents improve binding affinity to target proteins by 15–20% compared to non-substituted analogs .

Q & A

Q. What are the established synthetic routes for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions. A standard method involves refluxing a fluorinated/methoxylated chalcone precursor with hydrazine hydrate in glacial acetic acid for 6–8 hours . Key parameters include:

- Temperature control : Prolonged reflux (~80–100°C) ensures complete ring closure.

- Solvent choice : Ethanol/acetic acid mixtures improve solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) isolates the product in ~45–60% yield .

Characterization : Confirm structure via (e.g., pyrazole proton at δ 7.2–8.1 ppm), , and HPLC purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Spectroscopy : identifies substituent positions (e.g., fluorine-induced splitting in aromatic regions).

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituted phenyl groups (e.g., 16.83°–51.68° for analogous structures) .

- HPLC : Quantifies purity and detects regioisomeric byproducts .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- In vitro enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays.

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing regioisomeric impurities?

- Catalyst screening : Copper(I) iodide or Pd-based catalysts enhance regioselectivity in cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) and improves yield by ~15% .

- Byproduct analysis : Use to detect regioisomers; optimize solvent polarity (e.g., THF/water) to suppress their formation .

Q. How should contradictory data in biological activity be resolved (e.g., anti-inflammatory vs. inactivity in certain models)?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify threshold effects.

- Metabolic stability : Assess compound degradation in serum (e.g., 24-hour incubation) to rule out false negatives .

- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Q. How do substituents (fluoro, methoxy) influence structure-activity relationships (SAR)?

- Fluorine : Enhances metabolic stability and electronegativity, improving target binding (e.g., COX-2 inhibition) .

- Methoxy : Increases lipophilicity (logP +0.5) but may reduce solubility; positional isomers (2- vs. 4-methoxy) alter steric hindrance .

- Comparative studies : Analogues lacking fluorine show 50% lower anti-inflammatory activity in murine models .

Q. What crystallographic insights reveal its solid-state behavior and stability?

- Packing analysis : Hydrogen bonds (O–H⋯N) stabilize the crystal lattice, as seen in analogous pyrazoles .

- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point ~200–220°C, correlating with purity .

Q. Can synergistic effects be achieved by hybridizing with other pharmacophores (e.g., triazoles)?

- Triazole-pyrazole hybrids : Click chemistry (CuAAC) with propargyl derivatives introduces triazole moieties, enhancing antimicrobial activity (MIC reduced by 4-fold) .

- Hydrazone derivatives : Schiff base formation at the pyrazole NH increases metal chelation potential for anticancer applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.